molecular formula C21H21FN6 B2412174 N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-85-9

N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2412174
CAS No.: 955338-85-9
M. Wt: 376.439
InChI Key: HTFMUBVNEBZHAW-UHFFFAOYSA-N
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Description

N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,5-e]pyrimidine core, which is a fused heterocyclic system containing both pyrazole and pyrimidine rings. The presence of a fluorophenyl group and a methylpropylamino group further enhances its chemical properties and potential biological activities.

Scientific Research Applications

N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

This compound is known to interact with various enzymes and proteins. It has been found to inhibit CDK2, a protein kinase that is essential for controlling cell growth, differentiation, migration, and metabolism . The compound’s interaction with CDK2 is believed to be one of the key mechanisms through which it exerts its biochemical effects .

Cellular Effects

N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has shown cytotoxic activities against various cell lines. Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

Molecular Mechanism

The compound exerts its effects at the molecular level primarily through the inhibition of CDK2 . This inhibition disrupts the normal functioning of the cell cycle, leading to alterations in cell cycle progression and the induction of apoptosis within cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been reported, pyrazolo[3,4-d]pyrimidine derivatives are generally known for their stability and long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in have not been reported. Given its inhibitory effects on CDK2, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .

Subcellular Localization

The subcellular localization of this compound is not specifically known. Given its inhibitory effects on CDK2, it is likely to be found in locations where CDK2 is present, such as the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, including the formation of the pyrazolo[4,5-e]pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-(butan-2-yl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. The presence of the fluorophenyl group and the methylpropylamino group contributes to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

6-N-butan-2-yl-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-3-14(2)24-21-26-19(25-16-11-9-15(22)10-12-16)18-13-23-28(20(18)27-21)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFMUBVNEBZHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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